Lipophilicity Differentiation: logP of 5.02 vs. 4.22 for the 7-Piperidinyl Analog
The target compound exhibits a computed logP of 5.02, which is 0.80 log units higher than that of the structurally related analog 5-tert-butyl-2-methyl-3-phenyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine (ACD/LogP: 4.22) . This difference arises from the replacement of the 7-piperidinyl group with an n-propylamino moiety, which reduces hydrogen bond acceptor count and polar surface area. The elevated logP of the target compound indicates greater membrane permeability potential but also higher lipophilicity-driven promiscuity risk compared to the piperidinyl analog .
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 5.0159 (computed, ChemDiv platform) |
| Comparator Or Baseline | 5-tert-butyl-2-methyl-3-phenyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine: ACD/LogP = 4.22 |
| Quantified Difference | ΔlogP = +0.80 log units (target compound is ~6.3-fold more lipophilic) |
| Conditions | Computed logP values; ChemDiv internal algorithm vs. ACD/Labs algorithm; different measurement platforms (cross-study comparable) |
Why This Matters
A 0.80 log unit difference in logP translates to a ~6-fold difference in lipophilicity, which can significantly impact membrane permeability, plasma protein binding, and metabolic clearance—making the target compound more suitable for intracellular target engagement screens where higher membrane penetration is desired, while the piperidinyl analog may be preferred for aqueous solubility-limited assays.
